molecular formula C8H14N2O3 B068895 ethyl 6-methoxy-3,5-dihydro-2H-pyrazine-4-carboxylate CAS No. 190908-89-5

ethyl 6-methoxy-3,5-dihydro-2H-pyrazine-4-carboxylate

Cat. No.: B068895
CAS No.: 190908-89-5
M. Wt: 186.21 g/mol
InChI Key: QXCKMYQORPBDKG-UHFFFAOYSA-N
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Description

Ethyl 3-methoxy-5,6-dihydropyrazine-1(2H)-carboxylate is a chemical compound that belongs to the pyrazine family Pyrazines are known for their aromatic properties and are often used in the synthesis of various pharmaceuticals and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-methoxy-5,6-dihydropyrazine-1(2H)-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of ethyl 3-methoxyacrylate with a suitable hydrazine derivative, followed by cyclization to form the pyrazine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of ethyl 3-methoxy-5,6-dihydropyrazine-1(2H)-carboxylate may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-methoxy-5,6-dihydropyrazine-1(2H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazine derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydropyrazine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine-1-carboxylate derivatives, while substitution reactions can introduce various functional groups into the pyrazine ring.

Scientific Research Applications

Ethyl 3-methoxy-5,6-dihydropyrazine-1(2H)-carboxylate has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of ethyl 3-methoxy-5,6-dihydropyrazine-1(2H)-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways that influence cellular processes, such as signal transduction, gene expression, or metabolic activity.

Comparison with Similar Compounds

Ethyl 3-methoxy-5,6-dihydropyrazine-1(2H)-carboxylate can be compared with other pyrazine derivatives, such as:

  • Ethyl pyrazine-2-carboxylate
  • 3-Methoxypyrazine-2-carboxylate
  • 5,6-Dihydropyrazine-2-carboxylate

These compounds share structural similarities but may differ in their chemical properties, reactivity, and applications

Properties

CAS No.

190908-89-5

Molecular Formula

C8H14N2O3

Molecular Weight

186.21 g/mol

IUPAC Name

ethyl 6-methoxy-3,5-dihydro-2H-pyrazine-4-carboxylate

InChI

InChI=1S/C8H14N2O3/c1-3-13-8(11)10-5-4-9-7(6-10)12-2/h3-6H2,1-2H3

InChI Key

QXCKMYQORPBDKG-UHFFFAOYSA-N

SMILES

CCOC(=O)N1CCN=C(C1)OC

Canonical SMILES

CCOC(=O)N1CCN=C(C1)OC

Origin of Product

United States

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